Dinitramine

Beschreibung

Contextualization within Dinitroaniline Herbicides Research

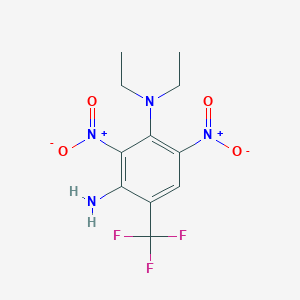

Dinitramine (N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)-m-phenylenediamine) is a member of the dinitroaniline class of herbicides. herts.ac.ukagropages.com This chemical family is characterized by a 2,6-dinitroaniline (B188716) structure and includes other well-known herbicides such as trifluralin (B1683247). wikipedia.org Dinitroanilines are primarily soil-incorporated herbicides that act by inhibiting plant cell division through the disruption of microtubule assembly. wikipedia.orgherts.ac.uk Research often compares this compound to other dinitroanilines, particularly trifluralin, due to their similar chemical structures and mode of action. wikipedia.org In a 1977 trial, this compound demonstrated higher phytotoxicity than trifluralin on several plant species, including sorghum, soybeans, jimsonweed, and velvetleaf. wikipedia.org

Historical Perspectives on this compound Research Evolution

The development of dinitroaniline herbicides began in the early 1960s. This compound was introduced in the United States in 1973 by the United States Borax & Chemical Corporation under the trade name Cobex. wikipedia.org It was formulated as an emulsifiable concentrate and was used on crops such as soybeans, cotton, and sunflowers. wikipedia.org However, in 1983, its registration in the U.S. was withdrawn after test data from Industrial Bio-Test Laboratories (IBT Labs) were deemed suspect by the Environmental Protection Agency (EPA). wikipedia.org The registrant chose not to fund new studies to replace the data. wikipedia.org this compound is also not approved for use in the European Union. wikipedia.org Despite its discontinued (B1498344) registration in these regions, it has seen use in other parts of the world, such as Iran, for weed control in cotton and soybean crops. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDYMSKSGFSLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040265 | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cc at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

29091-05-2 | |

| Record name | Dinitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitramine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.0-99.0 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical and Physical Properties of Dinitramine

Molecular Structure and Formula

This compound is an organic compound with a complex aromatic structure. Its chemical identity is defined by the following:

IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine wikipedia.org

CAS Number: 29091-05-2 wikipedia.org

Chemical Formula: C₁₁H₁₃F₃N₄O₄ herts.ac.uk

Molecular Weight: 322.24 g/mol sigmaaldrich.com

The molecule consists of a phenylenediamine ring substituted with two nitro groups, a trifluoromethyl group, and a diethylamino group.

Physical Characteristics

This compound presents as yellow crystals at room temperature. agropages.com It is relatively stable but decomposes at temperatures above 200°C and is also degraded by sunlight. agropages.com Its solubility and volatility are key factors in its application and environmental persistence.

Metabolism, Degradation, and Environmental Fate

Biotransformation Pathways in Biological Systems

Dinitramine is subject to metabolic transformations in various organisms, including fish and fungi. These processes primarily involve dealkylation and further modifications of the nitro groups and side chains.

Dealkylation, the removal of alkyl groups, is a significant biotransformation pathway for this compound. This process has been observed in fish, specifically in carp (B13450389) (Cyprinus carpio), where stepwise deethylation of the N,N-disubstituted alkylamino group occurs. acs.org Soil fungi, including Aspergillus fumigatus, Fusarium oxysporum, and Paecilomyces species, have also demonstrated the ability to degrade this compound through dealkylation in culture. nih.gov Crude cell extracts of Aspergillus fumigatus are also capable of dealkylating this compound. nih.gov

In mammalian systems, this compound is rapidly metabolized in liver microsomes. This metabolism involves side-chain oxidation and amine-dealkylation, leading to the formation of a variety of polar and non-polar metabolites. These metabolites are subsequently excreted in roughly equal proportions in feces and urine. nih.gov This enzymatic activity is a common metabolic pathway for xenobiotics containing amine functional groups, often catalyzed by cytochrome P450 enzymes. mdpi.comencyclopedia.pub The mechanism typically involves hydroxylation of the carbon atom adjacent to the nitrogen (α-carbon), leading to an unstable intermediate that breaks down into the dealkylated amine and an aldehyde. encyclopedia.pub

Research has identified several key metabolites resulting from the biotransformation of this compound, indicating complex degradation pathways.

The dealkylation process directly yields mono- and di-dealkylated this compound as primary metabolites. nih.gov These compounds have been identified through techniques such as co-chromatography and mass spectrometry in studies involving soil fungi like Aspergillus fumigatus, Fusarium oxysporum, and Paecilomyces species. nih.govoclc.org

Further degradation of this compound can lead to the formation of benzimidazole (B57391) derivatives. This occurs through a process involving the progressive reduction of nitro groups, followed by the cyclization of a reduced nitro group (an amino group) with alkyl groups. nih.govchemicalbook.com Specific benzimidazole metabolites identified include ethyl-benzimidazole and dealkylated benzimidazole. nih.gov

Table 1: Identified this compound Metabolites and Their Formation

| Metabolite Type | Formation Pathway | Organisms/Systems Identified In |

| Mono-dealkylated this compound | Dealkylation of alkylamino group | Fish (carp), Soil fungi (Aspergillus fumigatus, Fusarium oxysporum, Paecilomyces sp.) acs.orgnih.govoclc.org |

| Di-dealkylated this compound | Stepwise dealkylation of alkylamino group | Soil fungi (Aspergillus fumigatus, Fusarium oxysporum, Paecilomyces sp.) nih.govoclc.org |

| Ethyl-benzimidazole | Reduction of nitro groups, cyclization with alkyl groups | Soil fungi (Aspergillus fumigatus, Fusarium oxysporum, Paecilomyces sp.) nih.gov |

| Dealkylated Benzimidazole | Reduction of nitro groups, cyclization with alkyl groups, dealkylation | Soil fungi (Aspergillus fumigatus, Fusarium oxysporum, Paecilomyces sp.) nih.gov |

Metabolite Identification and Characterization

Environmental Degradation Dynamics

This compound’s environmental fate is governed by several degradation processes, primarily in soil and water, with varying persistence depending on conditions.

In soil, this compound degradation is predominantly driven by microbial activity. nih.govchemicalbook.com Little to no degradation has been observed in sterilized soils. nih.govchemicalbook.com Aerobic degradation involves dealkylation followed by the progressive reduction of nitro groups. nih.govchemicalbook.com The formation of benzimidazoles also occurs through cyclization of a reduced nitro group with alkyl groups. nih.govchemicalbook.com Degradation rates in soil are influenced by moisture and temperature, with faster degradation occurring under moist conditions and at higher temperatures. chemicalbook.comcambridge.org Typical soil half-lives range from 10 to 66 days, with less than 10% of applied this compound remaining after 90-120 days in most soils. nih.gov For instance, in clay loam, half-lives ranged from 3.2 weeks at 30 °C to 47 weeks at 10 °C, and in sandy loam, from 2.3 weeks at 40 °C to 31 weeks at 10 °C. cambridge.org Soil incorporation is crucial to prevent loss due to evaporation and photodegradation on the surface. nih.gov

Table 2: this compound Soil Half-Life Variation with Temperature and Soil Type

| Soil Type | Temperature (°C) | Half-Life (Weeks) | Source |

| Clay Loam | 10 | 47 | cambridge.org |

| Clay Loam | 30 | 3.2 | cambridge.org |

| Sandy Loam | 10 | 31 | cambridge.org |

| Sandy Loam | 40 | 2.3 | cambridge.org |

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment due to its high Koc value of 4000, indicating slight mobility in soil. nih.govchemicalbook.com Volatilization from water surfaces is also an important fate process, with estimated half-lives of 47 days for a model river and 350 days for a model lake. nih.gov

Photodegradation is a significant removal mechanism for this compound, particularly when exposed to direct sunlight. It undergoes rapid photolytic decomposition in methanol (B129727) and water, with a half-life as short as 10 minutes to a few hours depending on conditions. nih.govepa.gov Sunlight irradiation of dilute aqueous solutions can lead to rapid photodecomposition, with a half-life of approximately 10 minutes under midday May sunlight in southern California. nih.gov this compound is not expected to undergo significant aqueous hydrolysis under environmental conditions due to the absence of hydrolyzable functional groups. nih.gov No decomposition was observed in aqueous solutions at pH 5, 7, and 9 when stored in the dark for several months. nih.gov

In the atmosphere, this compound exists in both vapor and particulate phases. Vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 22 hours. nih.gov Particulate-phase this compound can be removed by wet or dry deposition. nih.gov

Table 3: Environmental Degradation Pathways and Dynamics of this compound

| Pathway | Description | Half-Life/Rate | Conditions |

| Microbial Degradation (Soil) | Primarily by soil microorganisms, involving dealkylation and nitro group reduction; cyclization to benzimidazoles. | 10-66 days (typical soil half-life); faster in moist/higher temp soils. nih.govchemicalbook.comcambridge.org | Aerobic soil conditions. nih.govchemicalbook.com |

| Photodegradation (Water/Surface) | Rapid decomposition upon exposure to direct sunlight. | 10 minutes to a few hours (aquatic media); ~10 minutes (dilute aqueous solutions, direct sunlight). nih.govepa.gov | Direct sunlight exposure. nih.govepa.gov |

| Volatilization (Water) | Expected to be an important fate process. | 47 days (model river); 350 days (model lake). nih.gov | From water surfaces. nih.gov |

| Atmospheric Degradation | Reaction with hydroxyl radicals in vapor phase; wet/dry deposition for particulate phase. | ~22 hours (reaction with hydroxyl radicals). nih.gov | Ambient atmosphere. nih.gov |

| Hydrolysis (Water) | Not expected to undergo significant aqueous hydrolysis. | Stable over several months at pH 5, 7, 9 in dark. nih.gov | Aqueous solutions. nih.gov |

Photolytic Decomposition Kinetics in Aqueous and Organic Media

This compound undergoes rapid photolytic decomposition when exposed to light, suggesting that photodegradation can be a significant removal mechanism in aquatic environments. In aqueous solutions, this compound has been observed to photodegrade rapidly under direct sunlight, exhibiting a half-life ranging from 10 minutes to a few hours, depending on the specific conditions nih.gov. Similarly, in organic media such as methanol, this compound demonstrates a rapid photolytic decomposition with a half-life of 10 minutes nih.gov. Dilute solutions of this compound are also susceptible to degradation by ultraviolet (UV) irradiation nih.gov. Among various dinitroaniline herbicides, this compound has been noted to be particularly sensitive to UV light-induced degradation dntb.gov.ua. Notably, studies on aqueous degradation have indicated that this compound does not degrade through aqueous hydrolysis at pH levels of 5, 7, or 9 nih.gov.

Microbial Degradation in Soil Ecosystems

In soil environments, the degradation of this compound primarily occurs through microbiological processes nih.govdntb.gov.ua. Research indicates that little to no degradation of dinitroaniline herbicides, including this compound, is observed in sterilized soils, underscoring the critical role of microbial communities nih.gov. Aerobic degradation of this compound involves a multi-step process, beginning with a dealkylation step, followed by the progressive reduction of its nitro groups nih.gov. This can lead to the cyclization of a reduced nitro group (an amino group) with alkyl groups, forming benzimidazoles nih.gov. Degradation rates for this compound are generally reported to be faster under anaerobic soil conditions compared to aerobic conditions nih.govdntb.gov.ua.

Role of Fungal Species in this compound Degradation

Fungi are identified as key microbial species contributing to the degradation of dinitroaniline herbicides, including this compound, within soil ecosystems nih.govdntb.gov.ua. Specific fungal species isolated from soil and demonstrated to degrade this compound in laboratory cultures include Aspergillus fumigatus, Fusarium oxysporum, and Paecilomyces sp. nih.gov. While all three species exhibited the ability to degrade the herbicide, quantitative differences in their degradation capacities were observed nih.gov. Fungi play a fundamental role in decomposition processes by secreting enzymes capable of breaking down complex organic compounds into simpler components, thereby facilitating nutrient recycling in ecosystems ffungi.org. This enzymatic capability extends to the breakdown of various pesticides nih.govacademicjournals.org.

Quantitative Analysis of Degradation Products in Soil

During the microbial degradation of this compound in soil, several metabolites have been identified. Key degradation products include mono-dealkylated this compound, di-dealkylated this compound, ethyl-benzimidazole, and dealkylated benzimidazole nih.gov. Studies involving the incorporation of radioactive this compound (specifically 14CF3 and 14C-ring-labeled) into Anaheim silty loam soil revealed the presence of three primary compounds over an eight-month analysis period nih.gov. Furthermore, these analyses suggested the formation of up to ten other unidentified metabolites, indicating a complex degradation pathway nih.gov.

Persistence and Environmental Half-Life Variabilities

The persistence of this compound in the environment, particularly in soil, can vary significantly depending on prevailing conditions. Field dissipation studies have reported this compound half-lives ranging from 10 to 150 days, with an average recommended half-life of approximately 30 days nih.gov. This places this compound in categories ranging from non-persistent (half-life less than 30 days) to moderately persistent (half-life between 30 and 100 days), depending on the specific environmental context orst.edu.

Influence of Temperature and Moisture on Soil Degradation Kinetics

Temperature and moisture content are critical factors influencing the rate of this compound degradation in soil. Degradation generally proceeds more rapidly under warm and moist soil conditions compared to cool and dry conditions nih.govdntb.gov.ua.

Influence of Temperature and Moisture on this compound Degradation Half-Lives in Soil cambridge.orgresearchgate.net

| Soil Type | Temperature (°C) | Moisture Content (% air-dry) | Half-Life (weeks) |

| Clay Loam | 10 | Not specified | 47 |

| Clay Loam | 30 | Not specified | 3.2 |

| Clay Loam | Not specified | 22 | Faster |

| Clay Loam | Not specified | 11 | Moderate |

| Clay Loam | Not specified | 2.2 | Slowest |

| Sandy Loam | 10 | Not specified | 31 |

| Sandy Loam | 40 | Not specified | 2.3 |

| Sandy Loam | Not specified | 12.0 = 6.0 | Faster |

| Sandy Loam | Not specified | 0.5 | Slowest |

In sandy loam soil, an increase in temperature directly correlates with an increased rate of this compound degradation cambridge.orgresearchgate.net. For clay loam, the degradation rate increased as the temperature rose from 10 °C to 30 °C, but a decrease in the degradation rate was observed at 40 °C cambridge.orgresearchgate.net. Soil moisture content also significantly impacts degradation kinetics. In clay loam, the degradation rate followed the order: 22% > 11% >> 2.2% (air-dry basis). Similarly, in sandy loam, moisture contents of 12.0% and 6.0% resulted in faster degradation compared to 0.5% (air-dry basis) cambridge.orgresearchgate.net. Flooding the soil had a lesser effect on this compound dissipation rates compared to some other dinitroaniline herbicides capes.gov.br. However, a moderate increase in this compound loss was observed with increased soil moisture dntb.gov.ua.

Soil Type Effects on Degradation Rates

The type of soil plays a role in the degradation rates of this compound, as evidenced by differences observed between clay loam and sandy loam soils under varying temperature and moisture conditions cambridge.orgresearchgate.net. The half-life values for this compound varied between these two soil types, as detailed in the table above cambridge.orgresearchgate.net. The organic matter content of the soil can also influence the bioavailability of this compound, with higher organic matter content potentially leading to decreased bioavailability and, consequently, slower degradation rates dntb.gov.uaallenpress.com.

Mechanism of Action and Biological Activity

Research on its Effects at a Cellular Level

Detailed studies on soybean (Glycine max L.) roots have revealed that this compound's initial site of action is the plasma membrane. nih.gov Research demonstrated that the herbicide rapidly increases membrane permeability. nih.gov Furthermore, it significantly inhibits the activity of plasma-membrane-specific enzymes, such as pH 6.5 ATPase and glucan synthetase, within minutes to hours of treatment. nih.gov This indicates that this compound causes a broad reduction in plasma membrane function by inactivating key membrane-associated proteins. nih.gov

Environmental Fate and Degradation

Photodecomposition and Volatilization

This compound is susceptible to degradation by sunlight (photodecomposition). agropages.com Dilute aqueous solutions of this compound can degrade rapidly when exposed to direct sunlight, with a reported half-life as short as 10 minutes. nih.gov This sensitivity to light necessitates its incorporation into the soil shortly after application to prevent loss of efficacy. nih.gov Volatilization from the soil surface is another significant pathway for loss, which is minimized by mechanical incorporation into the soil. nih.gov

Microbial and Soil Degradation Pathways

In the soil environment, this compound is strongly adsorbed to soil particles, which limits its potential for leaching into groundwater. agropages.comnih.gov The primary route of degradation in soil is through microbial metabolism. agropages.comnih.gov Soil fungi, in particular, play a major role in breaking down the compound. nih.gov Species identified as capable of degrading this compound include Aspergillus fumigatus, Fusarium oxysporum, and Paecilomyces sp. nih.gov

The degradation process involves several steps, including the dealkylation of the diethylamino group. nih.gov Identified metabolites from microbial degradation include mono- and di-dealkylated this compound, as well as benzimidazole (B57391) derivatives. nih.gov The rate of degradation is highly dependent on environmental conditions; it is faster in warm, moist soils compared to cool, dry conditions. wikipedia.orgnih.gov The soil half-life can range from just a few weeks at 30-40°C to over 30 weeks at 10°C. wikipedia.org

Advanced Analytical and Methodological Approaches in Dinitramine Research

Electrochemical Techniques for Dinitramine Detection and Quantification

Electrochemical methods offer sensitive and selective avenues for the detection and quantification of this compound, particularly in environmental and agricultural samples. These techniques leverage the redox properties of the compound to generate measurable signals.

Differential Pulse Polarography Applications in Environmental and Agricultural Samples

Differential Pulse Polarography (DPP) has proven to be a simple and sensitive method for the determination of this compound in water and agricultural samples. The technique typically employs a dropping mercury electrode (DME) or modified glassy carbon electrodes (GCEs) wikipedia.orgnih.gov. The observed peak in polarographic studies is attributed to the reduction of the nitro groups present in the this compound molecule wikipedia.org.

Researchers have optimized various experimental conditions, including pH, scan rate, and pulse amplitude, to enhance the analytical performance of DPP for this compound. A systematic study using a dropping mercury electrode in a universal buffer showed optimal results at pH 5.0 wikipedia.org. Modified glassy carbon electrodes, particularly those enhanced with multi-walled carbon nanotubes (MWCNTs), have also been utilized, demonstrating acceptable analytical performances nih.gov.

The method exhibits a linear relationship between peak current and this compound concentration over specific ranges, with notable detection limits, highlighting its utility for trace analysis in real-world samples such as river water wikipedia.orgwikipedia.org.

Table 1: Differential Pulse Polarography (DPP) Performance for this compound Detection

| Electrode Type | pH | Linear Concentration Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Reference |

| Dropping Mercury Electrode (DME) | 5.0 | 1.0 × 10⁻⁵ to 1.0 × 10⁻⁹ | 1.02 × 10⁻⁷ | wikipedia.orgwikipedia.org |

| MWCNT-Modified Glassy Carbon Electrode (MWCNT/GCE) | Not specified | 4.0 × 10⁻⁸ to 1.4 × 10⁻⁶ and 1.4 × 10⁻⁶ to 2 × 10⁻⁵ | 0.8 × 10⁻⁸ | nih.govwikipedia.org |

| Poly-l-cystein-gold nanoparticles/Pencil Graphite (B72142) Electrode (PLC-AuNPs/PGE) | Optimized | 1.0 × 10⁻⁹ to 1.0 × 10⁻⁸ and 1.0 × 10⁻⁸ to 5 × 10⁻⁶ | 1.83 × 10⁻¹⁰ | wikidata.org |

The proposed DPP methods are characterized by their simplicity, sensitivity, and freedom from interferences from other pesticides and diverse ions, making them suitable for practical applications in environmental and agricultural monitoring wikipedia.org.

Cyclic Voltammetry Studies of Redox Properties

Cyclic Voltammetry (CV) is a fundamental electrochemical technique employed to investigate the redox properties of this compound. Studies utilizing CV, often with modified glassy carbon electrodes (GCEs), have revealed insights into the compound's electrochemical behavior nih.govwikipedia.org. The reduction process of this compound has been characterized as irreversible and diffusion-controlled, involving an equal number of electrons and protons in the reduction mechanism nih.govwikipedia.org.

For instance, the onset of this compound reduction has been observed at approximately -0.29 V, with the current reaching its maximum around -0.50 V nih.gov. CV is a versatile tool that provides information on the thermodynamics and kinetics of redox processes, the number of electrons transferred, and the reversibility of reactions wppdb.comthegoodscentscompany.com. It can also be used to determine the electron stoichiometry of a system and the diffusion coefficient of an analyte thegoodscentscompany.com. The relationship between peak current and the square root of the scan rate indicates a diffusion-controlled process for this compound at modified electrodes nih.gov.

Electrochemical Impedance Spectroscopy in Electrode Surface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique utilized to characterize the electrical response of chemical systems and analyze interfacial properties at electrode surfaces herts.ac.ukwikidata.org. In this compound research, EIS has been employed to investigate impedance changes on electrode surfaces resulting from modification procedures nih.gov.

EIS measurements are typically represented by Nyquist plots, which illustrate the real and imaginary components of impedance herts.ac.ukthegoodscentscompany.com. These plots allow for the determination of equivalent circuit elements that model the electrochemical system at the electrode-solution interface herts.ac.ukthegoodscentscompany.com. This technique provides valuable information on various parameters, including electrolyte resistance (Rs), charge transfer resistance (Rct), and the electrical double layer capacitance (Cdl), which are crucial for understanding the characteristics and performance of modified electrodes used in this compound detection herts.ac.ukwikidata.orgumweltprobenbank.de. For example, EIS has been used to characterize MWCNT-modified GCEs and poly-l-cystein-gold nanoparticle-modified pencil graphite electrodes, confirming changes in electrical conductivity upon modification nih.govwikidata.orgumweltprobenbank.de.

Spectroscopic and Chromatographic Methods for Metabolite Profiling

Spectroscopic and chromatographic methods are indispensable for the comprehensive profiling of this compound and its metabolites in various samples. These techniques enable the separation, identification, and quantification of the parent compound and its transformation products.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for obtaining detailed structural information on drug and xenobiotic metabolites in biological fluids (e.g., urine, plasma, bile) and in vitro systems herts.ac.uk. The success of HPLC-MS-based metabolite profiling relies on optimizing chromatographic separation to achieve good resolution of individual metabolites and minimize interference from endogenous compounds herts.ac.uk. Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile metabolites and non-volatile metabolites that can be converted into volatile forms through derivatization, particularly in plant metabolomics bmrb.iopic.int.

The careful selection of Mass Spectrometry (MS) conditions is critical to maximize the detection potential of separated metabolites, which may possess different characteristics compared to the parent compound herts.ac.uk. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful spectroscopic method for the structural characterization of organic compounds, including plant metabolites bmrb.io. The integration of these advanced spectroscopic and chromatographic techniques allows for a thorough understanding of this compound's metabolic fate and the identification of its degradation products.

Radiotracer Methodologies in Absorption and Translocation Studies

Radiotracer methodologies are pivotal in studying the absorption and translocation of this compound within biological systems, particularly in plants. A radiotracer is a chemical compound where one or more atoms are replaced by a radioisotope, allowing its movement and fate to be monitored through its radioactive decay nih.gov. These studies provide comprehensive mass balance sheets of the compound's fate in a given system nih.gov.

In the context of herbicides like this compound, radiotracer techniques (e.g., using 14C-labeled compounds) are employed to investigate root uptake (absorption) and subsequent movement (translocation) within plants herts.ac.ukherts.ac.uk. Absorption is defined as the total amount or percentage of the applied active ingredient taken up by the plant, while translocation refers to the sum of radioactivity recovered in all plant parts excluding the treated leaf or roots, typically expressed as a percentage of the absorbed amount herts.ac.uk.

Factors such as temperature can significantly influence the root uptake and translocation of herbicides. For instance, studies on other herbicides have shown increased root-to-shoot movement of 14C at higher temperatures, potentially correlating with increased phytotoxicity herts.ac.uk. Crucially, for reliable results, the chosen radiotracer compound must behave identically to the material being traced, and its physical and chemical stability, suitable half-life, and ease of detection are essential requirements nih.gov.

Computational and Quantum Mechanical Approaches in Interaction Studies

Computational and quantum mechanical (QM) approaches represent a cornerstone of modern chemical research, offering profound insights into the molecular behavior and properties of compounds like this compound at the atomic level herts.ac.ukthegoodscentscompany.com. These methods involve solving the Schrödinger equation to elucidate fundamental electronic structures, energies, and properties that are critical for understanding diverse chemical systems herts.ac.ukthegoodscentscompany.com.

Density Functional Theory (DFT) stands out as a versatile quantum mechanical method widely used for investigating the electronic properties of atoms, molecules, and solids herts.ac.ukthegoodscentscompany.com. In this compound research, these computational techniques can be applied to enhance understanding of its molecular structure, predict its reactivity, simulate spectroscopic properties, and clarify solvation effects herts.ac.ukthegoodscentscompany.com. Furthermore, computational approaches, including quantum mechanical calculations, are instrumental in studying molecular interactions, such as those with enzymes, DNA, or soil components, which are vital for understanding the compound's mode of action and environmental fate flybase.org.

Molecular dynamics (MD) simulations complement quantum mechanical approaches by providing insights into how molecules move and interact with each other over time, bridging theoretical predictions with observed phenomena herts.ac.ukthegoodscentscompany.com. The continuous evolution of quantum chemistry software and high-performance computing frameworks increasingly facilitates the application of these advanced computational tools to complex scientific challenges, including those posed by this compound.

Future Research Directions and Unresolved Questions

Molecular Modeling and Simulation of Dinitramine Interactions with Biological Macromolecules

The primary mode of action for dinitroaniline herbicides, including this compound, involves the inhibition of microtubule assembly through their interaction with α- and β-tubulin proteins in plants and protists. nih.govresearchgate.netfrontiersin.org Despite this established target, a comprehensive understanding of the precise molecular interactions between this compound and tubulin, or other potential biological macromolecules, is an area ripe for further investigation.

Future research could leverage advanced molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, to elucidate the exact binding sites of this compound on tubulin heterodimers and the conformational changes induced upon binding. Such studies could reveal the specific amino acid residues involved in the interaction, the nature of the chemical bonds formed (e.g., hydrogen bonding, hydrophobic interactions), and the energetic landscape of these interactions. While molecular dynamics simulations have been applied to study interactions of related compounds like ammonium (B1175870) dinitramide (ADN) with polymers and in co-crystal formation to understand properties like hygroscopicity, similar detailed analyses for this compound's interaction with its biological targets are less explored in the provided literature. researchgate.netresearchgate.net Understanding these intricate molecular details could provide insights into the selectivity of this compound for certain species and inform the design of novel herbicides with improved efficacy or reduced off-target effects. Furthermore, exploring potential interactions with other cellular components beyond tubulin, if any, could uncover additional mechanisms of action or toxicity.

Investigation of Novel Resistance Mechanisms and Their Genetic Basis

Resistance to dinitroaniline herbicides, including this compound, has been observed in various weed species. Target-site resistance (TSR) is primarily attributed to point mutations in α-tubulin genes, as confirmed in species such as Eleusine indica, Setaria viridis, and Lolium rigidum. A notable example is the Arg-243-Met mutation identified in dinitroaniline-resistant Lolium rigidum. nih.govresearchgate.netfrontiersin.org While TSR is well-documented, non-target-site resistance (NTSR) mechanisms are less frequently reported for dinitroanilines, with enhanced herbicide metabolism being confirmed in Lolium rigidum involving a cytochrome P450 gene (CYP81A10) that confers resistance to trifluralin (B1683247). researchgate.net

Despite the relatively slower evolution of dinitroaniline resistance compared to some other herbicide classes, attributed to factors such as the availability of alternative control methods, the use of herbicide mixtures, multiple target isoforms, genetic control mechanisms, and fitness costs associated with resistance alleles, the emergence of novel resistance mechanisms remains a significant concern. nih.govfrontiersin.org

Future research should prioritize:

Identification of novel NTSR genes: A major challenge in weed science is unraveling the genetic bases of NTSR to herbicides. nih.govfrontiersin.org This includes identifying additional genes responsible for enhanced metabolism or other detoxification pathways that confer resistance to this compound.

Understanding the interplay between TSR and NTSR: Research could investigate how TSR and NTSR mechanisms might co-exist and interact within the same weed species or populations, and the cumulative impact on herbicide efficacy.

Genomic and transcriptomic studies: Advanced genomic and transcriptomic approaches can be employed to identify new resistance-conferring mutations or gene expression changes in resistant weed populations exposed to this compound. This could involve comparing resistant and susceptible biotypes to pinpoint the genetic drivers of resistance.

Fitness costs of resistance: Further studies on the fitness costs associated with this compound resistance alleles are crucial for predicting the evolution and spread of resistance in agricultural systems.

Environmental Remediation Strategies for this compound Residues in Contaminated Ecosystems

This compound's environmental fate is influenced by factors such as temperature, which significantly impacts its soil half-life. For instance, its half-life can range from 31 to 47 weeks at 10 °C, but only 2.3 to 3.2 weeks at 30-40 °C. wikipedia.org this compound has been shown to accumulate in fish flesh at concentrations up to 20 times its water concentration, although it is metabolized with a half-life of less than 24 hours in fish. wikipedia.org It exhibits toxicity to fish at concentrations between 0.590 and 1.52 mg/L, and zebrafish embryos can experience developmental malformations at concentrations as low as 1.6 mg/L. wikipedia.org Metabolism in liver microsomes involves side-chain oxidation and amine-dealkylation, and soil fungi such as Aspergillus fumigatus, Fusarium oxysporum, and Paecilomyces sp. are known to be involved in its degradation. nih.gov

The persistence and potential ecotoxicity of this compound necessitate the development of effective environmental remediation strategies. Future research directions include:

Enhanced Bioremediation: Given that soil fungi play a role in this compound metabolism, further research into optimizing microbial-based bioremediation techniques is warranted. nih.govresearchgate.net This could involve identifying and engineering highly efficient microbial strains, or developing strategies to enhance the activity of indigenous microbial communities in contaminated soils and water bodies.

Advanced Oxidation Processes (AOPs): Investigating the applicability and efficiency of advanced oxidation methods, such as photocatalytic oxidation or ozone catalytic oxidation, for the degradation of this compound residues in water and soil. researchgate.net

Adsorption Technologies: Exploring novel adsorbent materials, including biochar, for the effective removal and sequestration of this compound from contaminated matrices. researchgate.net

Integrated Remediation Approaches: Developing integrated remediation packages that combine different physical, chemical, and biological methods to achieve more comprehensive and sustainable clean-up of this compound-contaminated sites. frontiersin.orgresearchgate.net

Monitoring and Prediction Tools: Developing innovative tools for the prediction of this compound's environmental degradation pathways and bioremediation potential, which can aid in more effective remediation planning. frontiersin.org

Development of Sustainable Agricultural Practices in the Context of this compound Usage

This compound is a pre-emergent herbicide that was historically used in the United States on cotton, soybeans, and sunflower, and continues to be used in some regions like Iran for cotton and soybeans. wikipedia.org However, it is no longer approved for use in the United States or the European Union. wikipedia.org The broader context of sustainable agricultural practices (SAPs) emphasizes the long-term conservation of natural resources, environmental protection, and meeting food needs without compromising future generations. mdpi.comfondsdedotationroullier.orgucs.org SAPs aim to mitigate the negative environmental impacts associated with conventional agriculture, such as soil degradation, water pollution, and biodiversity loss. ucs.orgfrontiersin.orgresearchgate.net

In the context of this compound usage, future research and development should focus on:

Alternatives to this compound: For regions where this compound is still in use, research should focus on developing and promoting effective, environmentally benign alternatives that align with sustainable agricultural principles. This includes exploring novel non-chemical weed control methods and alternative herbicides with more favorable environmental profiles.

Integrated Weed Management (IWM) Strategies: Developing comprehensive IWM programs that reduce reliance on single herbicide modes of action, including this compound where applicable. IWM incorporates a combination of cultural, mechanical, biological, and chemical control methods to manage weed populations sustainably. ucs.org

Precision Application Technologies: If this compound or similar herbicides are deemed necessary, research into precision agriculture technologies could help optimize application rates and timing, thereby minimizing environmental exposure and off-target movement. frontiersin.org

Policy and Economic Incentives: Research into effective policy frameworks and economic incentives that encourage the adoption of sustainable agricultural practices and the transition away from less sustainable herbicide usage patterns.

This compound Environmental Fate and Toxicity Data

The following table summarizes key environmental fate and toxicity data for this compound:

| Parameter | Value | Source |

| Soil Half-Life | 31-47 weeks (at 10 °C) | wikipedia.org |

| 2.3-3.2 weeks (at 30-40 °C) | wikipedia.org | |

| Accumulation in Fish | Up to 20 times water concentration | wikipedia.org |

| Metabolism in Fish | Half-life under 24 hours | wikipedia.org |

| Toxicity to Fish | 0.590-1.52 mg/L | wikipedia.org |

| Zebrafish Embryo Effects | Developmental malformations at 1.6 mg/L | wikipedia.org |

Q & A

What are the key chemical properties of dinitramine, and how do they influence its analytical detection in environmental samples?

Classification : Basic

Answer : this compound (C₁₁H₁₃F₃N₄O₄, CAS 29091-05-2) is a trifluoromethyl-substituted nitroaniline herbicide with a molecular weight of 322.24 g/mol and a melting point of 98°C . Its planar aromatic structure and electron-withdrawing nitro groups enable redox activity, making electrochemical detection via cyclic voltammetry (CV) or square-wave voltammetry (SWV) highly effective. For instance, modified electrodes (e.g., gold nanoparticles with Fe₃O₄/SiO₂ core-shell structures) exploit this compound’s irreversible oxidation at ~0.45 V (vs. Ag/AgCl) in pH 7 buffer, achieving detection limits as low as 0.3 nM .

How does soil organic matter (SOM) modulate the phytotoxicity and persistence of this compound in agricultural systems?

Classification : Basic

Answer : Experimental studies show that SOM reduces this compound bioavailability via adsorption, requiring higher doses for weed suppression. In low-SOM soils (e.g., sandy loam with 1% organic matter), 0.25–0.5 lb/acre this compound effectively controlled weeds in transplanted tomatoes, but efficacy declined in high-SOM soils due to binding . Greenhouse trials with Phaseolus vulgaris demonstrated that SOM >2% reduced seedling toxicity by 40–60%, necessitating soil-specific calibration of application rates .

What methodological approaches are recommended for quantifying this compound in water matrices, and how do electrode modifications enhance sensitivity?

Classification : Basic

Answer : Electrochemical methods using multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrodes offer superior sensitivity (LOD: 0.8 × 10⁻⁸ M) compared to HPLC . The redox mechanism involves a two-proton, two-electron transfer during irreversible reduction (-0.65 V vs. SCE). Electrode modification with Au-NPs or Fe₃O₄/SiO₂ enhances surface area and electron transfer kinetics, reducing matrix interference in complex samples like agricultural runoff .

How does this compound interact with DNA, and what thermodynamic parameters define its binding mode?

Classification : Advanced

Answer : Spectrophotometric and voltammetric studies reveal this compound binds calf thymus DNA (ct-DNA) via major groove interactions, driven by hydrophobic forces. Thermodynamic parameters (ΔH = +39.25 kJ/mol, ΔS = +215.71 J/mol·K) indicate an entropy-driven, endothermic process. Fluorescence quenching experiments show a static binding mechanism with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, suggesting moderate DNA affinity .

What experimental contradictions exist regarding this compound’s stability and decomposition pathways under varying environmental conditions?

Classification : Advanced

Answer : While this compound is stable in aqueous solutions at pH 5–7, alkaline conditions (pH >9) trigger nitro-group hydrolysis, forming toxic metabolites like 2,4-diaminotoluene. However, soil studies report conflicting degradation half-lives (t₁/₂ = 15–60 days) depending on microbial activity and redox potential. For example, aerobic soils show faster degradation (t₁/₂ = 20 days) than anaerobic systems . Contradictions arise from variable experimental designs (e.g., soil moisture, temperature) and analytical detection limits .

How can computational modeling elucidate this compound’s molecular interactions and environmental fate?

Classification : Advanced

Answer : Density functional theory (DFT) simulations predict this compound’s twisted dinitramide ion conformation in crystalline phases, aligning with X-ray data. Quantum mechanical studies reveal electrostatic potential minima at nitro groups, explaining preferential DNA groove binding . Molecular dynamics (MD) models further simulate adsorption onto soil organoclay, predicting Kd values within 10% of experimental measurements .

What are the implications of this compound’s thermal instability for laboratory handling and storage?

Classification : Advanced

Answer : this compound’s ammonium salts (e.g., ammonium dinitramide) exhibit autoignition at 123°C, requiring storage below 25°C in inert atmospheres. Thermal decomposition releases NOx gases, necessitating fume hood use during synthesis. Differential scanning calorimetry (DSC) studies identify exothermic peaks at 140°C, corroborating explosion risks in concentrated formulations .

How does this compound influence non-target soil microbiota, and what experimental designs mitigate confounding variables?

Classification : Advanced

Answer : Dose-dependent inhibition of Aphanomyces euteiches (pea root rot pathogen) occurs at 10–50 ppm this compound, but symbiotic rhizobia are suppressed at >20 ppm. Controlled greenhouse trials using sterile soil inoculated with specific microbial consortia isolate herbicide effects from native microbiota variability . Metagenomic sequencing post-application can track shifts in microbial diversity, though PCR inhibitors in this compound require optimized DNA extraction protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.